N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide
Description
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused pyrano-thiazole core linked to a thiophene-2-carboxamide moiety. The pyrano[4,3-d]thiazole scaffold is a bicyclic system combining pyran (oxygen-containing six-membered ring) and thiazole (five-membered ring with nitrogen and sulfur atoms). The thiophene-2-carboxamide substituent introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets.
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c14-10(8-2-1-5-16-8)13-11-12-7-3-4-15-6-9(7)17-11/h1-2,5H,3-4,6H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNIBGVBRKTXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrano[4,3-d]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and aldehyde precursors under acidic or basic conditions. The thiophene-2-carboxamide moiety is then introduced via a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
Chemistry
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various chemical reactions.
Biology
The compound is under investigation for its potential as a bioactive agent with various pharmacological properties:
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial effects against a range of pathogens.
- Antifungal Properties: Research indicates potential efficacy against fungal infections.
- Anticancer Activity: Studies have demonstrated that derivatives of the compound can inhibit the growth of cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and A549 (human lung cancer) cells .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic effects:
- Enzyme Inhibition: The compound may act by binding to specific enzymes or receptors, modulating biological pathways relevant to disease mechanisms.
- Potential Drug Development: Its structural characteristics make it a candidate for further development into therapeutic agents targeting various diseases.
Case Studies
-
Anticancer Evaluation:
A study focusing on the synthesis and evaluation of thiophenes revealed that derivatives of this compound demonstrated significant cytotoxicity against HepG-2 and A549 cell lines compared to standard chemotherapeutics like cisplatin . -
Molecular Docking Studies:
Molecular docking analyses have been conducted to assess the binding interactions between the compound and dihydrofolate reductase (DHFR), an important target in cancer therapy. This research provides insights into the compound's potential as an anticancer agent through computational modeling techniques .
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogs with Pyrano-Thiazole Cores
The pyrano-thiazole core is a recurring motif in medicinal chemistry. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Influence : The thiophene-2-carboxamide group in the target compound may improve solubility and target affinity compared to methylsulfanyl or vinyl-aniline substituents in analogs .
Biological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H15N3O2S
- Molecular Weight : 325.4 g/mol
- CAS Number : 1421515-81-2
The compound features a pyrano-thiazole ring system, which is known for its diverse biological activities. The structural complexity of this compound allows for various interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of thiazole derivatives, including this compound. In vitro evaluations indicated that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anti-Cancer Activity
The anti-cancer potential of this compound has been evaluated in various cancer cell lines, including HCT-116 (human colon carcinoma) and HepG2 (hepatocellular carcinoma). Compounds derived from similar scaffolds demonstrated IC50 values comparable to standard chemotherapeutics like Harmine .
Table 2: Anti-Cancer Activity Against HCT-116 Cell Line
| Compound | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| 4h | 2.17 ± 0.83 | Harmine (2.54 ± 0.82) |
| 4c | Comparable | Harmine |
| 4d | Comparable | Harmine |
The results indicate that certain derivatives exhibit enhanced anti-proliferative activity due to structural modifications that improve interactions with target proteins involved in cancer progression.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Receptor Binding : It may bind to cellular receptors, modulating signaling pathways involved in inflammation and cancer.
- Biofilm Disruption : Inhibition of biofilm formation has been noted, which is vital for the pathogenicity of certain bacteria .
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Modifications to the thiophene and pyrano-thiazole moieties can lead to variations in potency and selectivity against biological targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups significantly impacts the compound's reactivity and interaction with targets.
- Ring Modifications : Alterations in the ring structure can enhance solubility and bioavailability, which are crucial for therapeutic efficacy .
Case Studies
In one study focusing on a series of thiazole derivatives, compounds were synthesized and tested against various pathogens and cancer cell lines. The results highlighted the importance of structural diversity in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
